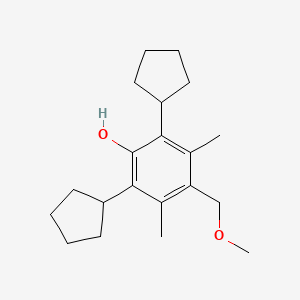![molecular formula C24H27BrNP B12675858 Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide CAS No. 93942-38-2](/img/structure/B12675858.png)
Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide is a chemical compound with the molecular formula C24H27BrNP and a molecular weight of 440.355641 g/mol . It is known for its unique structure, which includes a phosphonium center bonded to a triphenyl group and a pyrrolidine ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide typically involves the reaction of triphenylphosphine with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .
Applications De Recherche Scientifique
Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium center can form strong bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyltriphenylphosphonium bromide: Similar structure but with an ethyl group instead of the pyrrolidine ring.
Triphenylphosphine: Lacks the pyrrolidine ring and bromide ion.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
Triphenyl[2-(pyrrolidin-2-yl)ethyl]phosphonium bromide is unique due to its combination of a phosphonium center, triphenyl group, and pyrrolidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
93942-38-2 |
|---|---|
Formule moléculaire |
C24H27BrNP |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
triphenyl(2-pyrrolidin-2-ylethyl)phosphanium;bromide |
InChI |
InChI=1S/C24H27NP.BrH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-18-21-11-10-19-25-21;/h1-9,12-17,21,25H,10-11,18-20H2;1H/q+1;/p-1 |
Clé InChI |
GVSWDRBHXIUTAG-UHFFFAOYSA-M |
SMILES canonique |
C1CC(NC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


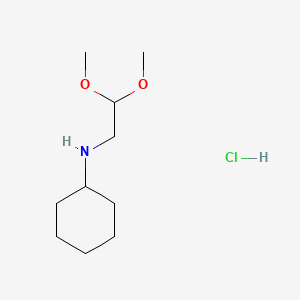
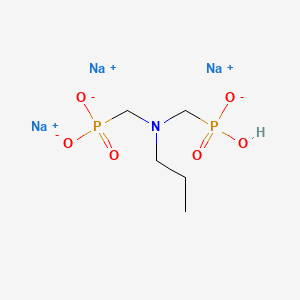
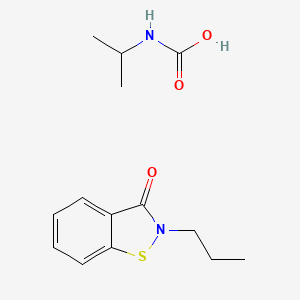

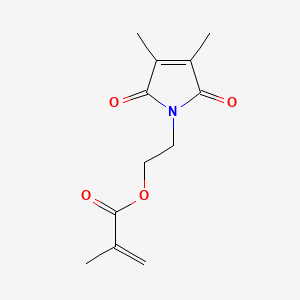
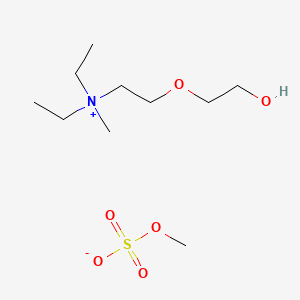




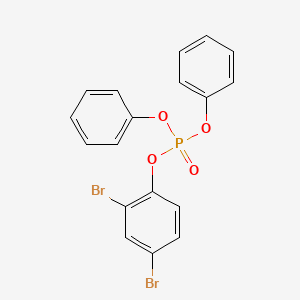

![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
